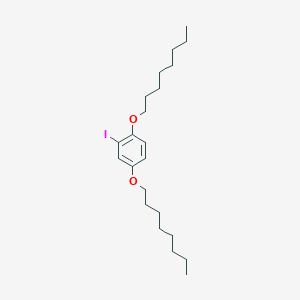
2-Iodo-1,4-bis(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,4-bis(octyloxy)benzene is an organic compound characterized by the presence of an iodine atom and two octyloxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,4-bis(octyloxy)benzene typically involves the iodination of 1,4-bis(octyloxy)benzene. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require elevated temperatures to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1,4-bis(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as ethanol or water.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzenes.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,4-bis(octyloxy)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic chemistry.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-Iodo-1,4-bis(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diiodo-2,5-bis(octyloxy)benzene
- 4-Iodo-2,5-bis(octyloxy)benzaldehyde
Uniqueness
2-Iodo-1,4-bis(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of liquid crystals and organic electronic materials .
Eigenschaften
CAS-Nummer |
194204-70-1 |
|---|---|
Molekularformel |
C22H37IO2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
2-iodo-1,4-dioctoxybenzene |
InChI |
InChI=1S/C22H37IO2/c1-3-5-7-9-11-13-17-24-20-15-16-22(21(23)19-20)25-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI-Schlüssel |
QUGSSUUTMCPIFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


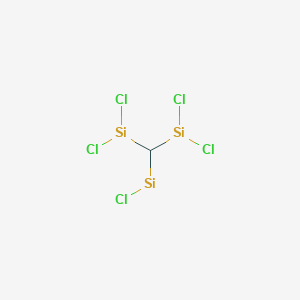

![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
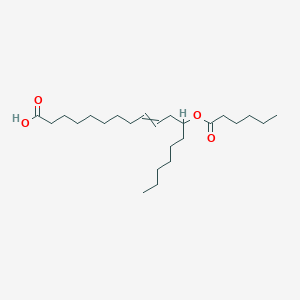
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
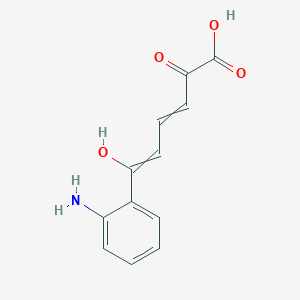

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
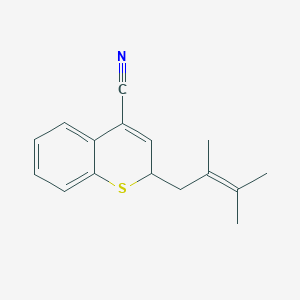
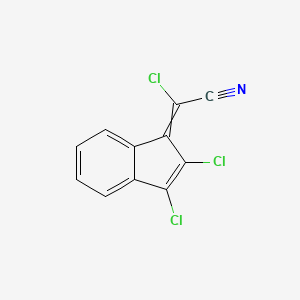
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
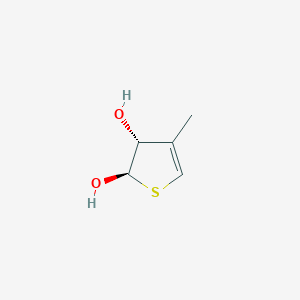
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
